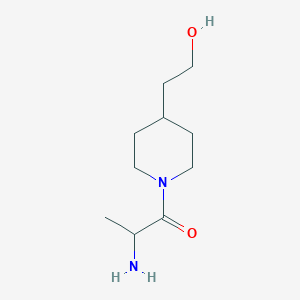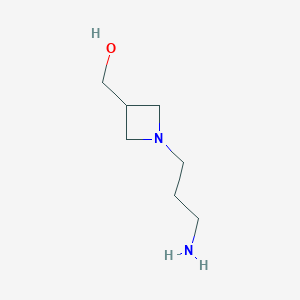
2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
“2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C10H20N2O2. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one”, has been a subject of interest in the field of organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines, including “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Role in Drug Design
Piperidines, which include the piperidine moiety present in “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Synthesis of Piperidine Derivatives
This compound can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have various applications in the pharmaceutical industry .
Inhibition of Cell Proliferation
Treatment involving “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one” has been found to inhibit the proliferation of HT29 and DLD-1 cells in a dose-based manner . This makes it a potential candidate for cancer treatment.
Cell Cycle Arrest
This compound can inhibit progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase . This property is crucial in cancer treatment, where the goal is often to stop the uncontrolled growth of cancer cells.
Role in ALK and ROS1 Inhibition
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include “2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one”, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Antimicrobial Activities
Some derivatives of this compound, such as 2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-cabonitrile, have been screened for in vitro antimicrobial activities against two strains of bacteria and fungi . The compound showed moderate-to-good activity .
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)10(14)12-5-2-9(3-6-12)4-7-13/h8-9,13H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRQYLSFGYDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















